MSN-125

Apoptosis Mitochondrial outer membrane permeabilization Bcl-2 family

Procure MSN-125 for direct Bax/Bak oligomerization inhibition distinct from BH3 mimetics. It blocks discrete dimer interfaces, preferentially inhibiting higher-order oligomers while leaving initial dimer formation intact. Validated neuroprotection in primary cortical neurons (5 μM reduces glutamate excitotoxicity). Use with MSN-50 and DAN004 for SAR across the chemical series.

Molecular Formula C36H38BrN3O6
Molecular Weight 688.6 g/mol
Cat. No. B609351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSN-125
SynonymsMSN-125;  MSN 125;  MSN125.
Molecular FormulaC36H38BrN3O6
Molecular Weight688.6 g/mol
Structural Identifiers
SMILESCOCCOCOC1=CC2=C(C=C1)C(C(O2)CN)N(CC3=CC=C(C=C3)Br)C(=O)C(CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5
InChIInChI=1S/C36H38BrN3O6/c1-43-18-19-44-24-45-29-16-17-30-32(21-29)46-33(22-38)34(30)40(23-26-12-14-28(37)15-13-26)36(42)31(20-25-8-4-2-5-9-25)39-35(41)27-10-6-3-7-11-27/h2-17,21,31,33-34H,18-20,22-24,38H2,1H3,(H,39,41)/t31-,33+,34-/m0/s1
InChIKeyNUPXNNVRTSEHSR-IGOOQNSHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MSN-125 for Bax/Bak Inhibition Research: A Quantitative Product-Specific Procurement Guide


MSN-125 (CAS: 1592908-16-1; molecular weight: 688.61 g/mol; chemical formula: C36H38BrN3O6) is a small-molecule inhibitor targeting the pro-apoptotic Bcl-2 family proteins Bax and Bak, specifically preventing their oligomerization and subsequent mitochondrial outer membrane permeabilization (MOMP) [1]. Unlike BH3 mimetics that function indirectly by antagonizing anti-apoptotic proteins, MSN-125 acts directly on Bax and Bak, blocking discrete dimer interfaces to restrict higher-order oligomer assembly [2][3]. This direct mechanism yields an IC50 of 4 μM in MOMP liposome permeabilization assays [4] and confers robust cytoprotection across HCT-116 colorectal carcinoma cells, BMK cells, and primary cortical neurons challenged with actinomycin D, staurosporine, or glutamate excitotoxicity [5][6]. MSN-125 represents a mechanistically distinct tool compound for dissecting the mitochondrial execution phase of intrinsic apoptosis with unique selectivity features that differentiate it from both its chemical analog MSN-50 and alternative Bax inhibitors including DAN004 and BAI1 [7].

Why Bax/Bak Oligomerization Inhibitors Cannot Be Interchanged: MSN-125's Mechanism-Driven Differentiation


Interchanging Bax/Bak oligomerization inhibitors without considering mechanistic nuance and quantitative performance differences introduces substantial experimental variability and risks misinterpretation of apoptotic pathway dissection. MSN-125, MSN-50, DAN004, and BAI1—though all classified as Bax/Bak oligomerization inhibitors—exhibit fundamentally divergent interaction patterns at the Bax dimer interface [1][2]. MSN-125 incompletely blocks specific dimer interfaces (e.g., L63C+A112C, L59C/L76C, L59C/M79C crosslinking pairs remain uninhibited), while leaving other interfaces fully or partially blocked, yielding a unique oligomerization restriction profile that differs even from its close analog MSN-50 [3]. This interface-specific blockade translates into distinct functional outcomes: MSN-125 preferentially inhibits higher-order Bax oligomerization beyond dimer formation, whereas alternative inhibitors may affect dimer assembly or activation steps differently [4][5]. Furthermore, potency in MOMP inhibition assays spans nearly a six-fold range across this compound class (MSN-125: 4 μM; DAN004: 0.7 μM; BAI1: 3.4 μM), meaning that equipotent dosing assumptions will produce widely discrepant cytoprotective outcomes [6]. For experimental protocols requiring precise modulation of apoptosis without confounding off-pathway effects, substituting MSN-125 with another in-class compound introduces uncontrolled variables in both mechanism and magnitude of effect.

MSN-125 Comparative Performance Evidence: MOMP Inhibition, Oligomerization Restriction, and Cytoprotection vs. Closest Analogs


MOMP Inhibition Potency: MSN-125 (4 μM) Positions as Moderate-Potency Tool with Distinct Mechanistic Profile vs. DAN004 (0.7 μM) and BAI1 (3.4 μM)

MSN-125 inhibits tBid/Bax-mediated mitochondrial outer membrane permeabilization (MOMP) in liposome-based assays with an IC50 of 4 μM [1][2]. In the same assay system from the primary characterization study, the structurally related analog DAN004 demonstrated an IC50 of 0.7 μM—approximately 5.7-fold more potent on a molar basis [1]. The allosteric BAX inhibitor BAI1, in a comparable membrane permeabilization assay, exhibited an IC50 of 3.4 μM . MSN-125's intermediate potency distinguishes it from both the higher-potency DAN004 and the similarly potent BAI1, while its direct action on both Bax and Bak oligomerization (versus BAI1's exclusive Bax targeting) defines a distinct mechanistic niche [3][4].

Apoptosis Mitochondrial outer membrane permeabilization Bcl-2 family

Bax Dimer Interface Blockade Specificity: MSN-125 Displays Interface-Selective Inhibition Distinct from MSN-50

MSN-125 does not completely block the Bax dimer interface. In disulfide crosslinking studies using single-cysteine Bax mutants (L63C + A112C) and double-cysteine mutants (L59C/L76C, L59C/M79C) incubated with mitochondria lacking Bax and Bak, crosslinking of these specific interfaces was not inhibited by MSN-125 at 40 μM [1][2]. In contrast, other dimer interfaces (including the BH3-groove interaction depicted in PDB: 4BDU) were fully or partially blocked by MSN-125 [3]. This interface-selective blockade profile, determined through systematic cysteine-scanning mutagenesis, is distinct even from the structurally related analog MSN-50, which exhibits a partially overlapping but non-identical pattern of crosslinking inhibition (quantified in Figure S4 of the primary study) [2][4]. No equivalent interface-resolution data are available for DAN004 or BAI1.

Bax oligomerization Disulfide crosslinking Structure-activity relationship

Preferential Inhibition of Higher-Order Bax Oligomerization vs. Dimer Formation: A Mechanism Unique to MSN-125 Among Characterized Analogs

MSN-125 (10 μM) does not inhibit tBid-activated Bax binding to liposomes, as demonstrated by time-dependent NBD fluorescence monitoring [1]. However, in the same experimental system, MSN-125 (10 μM) reduced FRET between DAC-Bax-134C and NBD-Bax-126C, indicating decreased Bax-Bax proximity on the liposome surface [1]. Most critically, chemical crosslinking with DSS revealed that MSN-125 preferentially inhibits higher-order Bax oligomerization (complexes larger than dimer) while dimer formation remains comparatively less affected [2]. Quantification of crosslinking data demonstrates that larger oligomeric species (bracketed in immunoblots) show statistically significant reduction with MSN-125 treatment (p < 0.05 to p < 0.001 by one-way ANOVA with Dunnett's post hoc test), whereas dimer band intensity shows more modest changes [2]. MSN-50 and DAN004 similarly disrupt Bax oligomerization but without the same quantitatively characterized preferential restriction of higher-order species [2].

Bax oligomerization FRET Chemical crosslinking

Neuroprotection Against Glutamate Excitotoxicity: MSN-125 Demonstrates Quantified Protection in Primary Cortical Neurons

MSN-125 (5 μM) protected primary cortical neurons from prior excitotoxic treatment with 100 μM glutamate, as quantified by lactate dehydrogenase (LDH) release assay [1]. Phase-contrast imaging confirmed preserved neuronal morphology in MSN-125-treated cultures compared with glutamate-only controls [1]. Statistical analysis of LDH release from n = 6-8 individual experiments demonstrated significant protection (p < 0.05, one-way ANOVA with Bonferroni post hoc test) [1]. While DAN004 and MSN-50 are also reported to protect primary neurons against glutamate excitotoxicity in the same study [2], quantitative LDH release data were explicitly presented for MSN-125, establishing this compound as a characterized neuroprotective tool. BAI1 lacks equivalent primary neuron neuroprotection data in its characterization literature .

Neuroprotection Glutamate excitotoxicity Primary neurons

Molecular Structure and Physicochemical Differentiation: MSN-125 vs. MSN-50 and DAN004

MSN-125 (C36H38BrN3O6; MW 688.61) differs structurally from the closely related analog MSN-50 (C27H27BrN2O5; MW 539.42) by the presence of an extended β-methoxyethoxymethyl ether (MEMO) protecting group and an additional phenylalanine-derived moiety, resulting in a 149.2 Da molecular weight increase [1][2]. DAN004 (C26H28BrN3O2; MW 494.43) is structurally simpler, lacking the dihydrobenzofuran core present in both MSN-125 and MSN-50 [1]. These structural differences correlate with the distinct interface-blockade profiles observed experimentally: the MEMO group in MSN-125 may sterically influence binding at specific Bax dimer interfaces compared with MSN-50 [3]. For procurement, MSN-125 requires DMSO solubilization for in vitro applications (soluble at 200 mg/mL, 290.44 mM with sonication) and storage at 4°C under nitrogen [4], whereas BAI1 and DAN004 have distinct solubility and storage profiles that may affect experimental workflow compatibility.

Chemical structure Physicochemical properties SAR

MSN-125 Procurement-Relevant Research Application Scenarios Based on Quantitative Differentiation Evidence


Mechanistic Dissection of Bax Higher-Order Oligomerization vs. Dimer Assembly

Investigators seeking to experimentally separate Bax dimer formation from subsequent higher-order oligomer assembly should prioritize MSN-125 over alternative inhibitors. MSN-125 (10 μM) uniquely leaves initial Bax membrane binding and dimer formation largely intact while preferentially inhibiting higher-order oligomers (p < 0.05 to p < 0.001 for larger species vs. control) [1][2]. This property enables researchers to interrogate the transition from dimers to functional pores—a critical mechanistic step inaccessible using inhibitors that block Bax activation (e.g., BAI1) or globally disrupt all oligomerization interfaces. Procurement of MSN-125 is specifically warranted for FRET-based proximity assays, DSS crosslinking studies, and liposome permeabilization experiments requiring resolution of oligomerization stages [3].

Neuronal Excitotoxicity and Neurodegeneration Model Development

Neuroscience research programs investigating glutamate-induced excitotoxic neuronal death should select MSN-125 based on its validated and quantified neuroprotective activity in primary cortical neurons. MSN-125 (5 μM) significantly reduces LDH release following 100 μM glutamate challenge (p < 0.05, n = 6-8 experiments) [1]. This published quantitative evidence supports MSN-125 as a characterized positive control for apoptosis inhibition in primary neuron culture systems. The compound's dual Bax/Bak targeting and characterized interface-selectivity [2][3] provide a defined mechanism for neuroprotection studies, contrasting with BAI1's Bax-exclusive targeting [4] and ABT-737's indirect BH3-mimetic mechanism that requires Mcl-1 downregulation for Bak activation [5].

Structure-Activity Relationship (SAR) Studies of Bax/Bak Inhibitor Chemical Series

Medicinal chemistry teams optimizing Bax/Bak oligomerization inhibitors should procure MSN-125 alongside MSN-50 and DAN004 to establish SAR across the chemical series. MSN-125's MEMO-protected dihydrobenzofuran core (MW 688.61) distinguishes it structurally from the simpler DAN004 scaffold (MW 494.43) and the deprotected MSN-50 core (MW 539.42) [1]. These structural differences correlate with divergent interface-blockade profiles: MSN-125 does not inhibit L63C+A112C, L59C/L76C, or L59C/M79C crosslinking, whereas MSN-50 exhibits a distinct pattern [2][3]. Procurement of all three analogs enables systematic evaluation of how the MEMO group and extended phenylalanine moiety influence binding specificity, oligomerization restriction, and cytoprotective potency (IC50 range: 0.7-4 μM across the series) [1][4].

Apoptosis Pathway Validation in Cancer Cell Models Requiring Defined Bax/Bak Dependence

Cancer biology researchers validating the Bax/Bak dependence of apoptotic stimuli in HCT-116 colorectal carcinoma or BMK cell models should utilize MSN-125 as a direct oligomerization inhibitor control. MSN-125 (5-10 μM) confers long-term survival and growth of HCT-116 and BMK cells exposed to actinomycin D (75 nM) or staurosporine [1][2], providing a characterized tool to distinguish mitochondrial apoptosis from alternative cell death pathways. Unlike BH3 mimetics such as ABT-737, which require Mcl-1 downregulation for full Bak activation [3], MSN-125 directly inhibits both Bax and Bak oligomerization regardless of upstream Bcl-2 family expression patterns [4], making it particularly valuable in cell lines with variable Mcl-1 or Bcl-xL expression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MSN-125

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.